molecular formula C18H24N6 B6444250 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2391036-27-2

4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6444250
CAS No.: 2391036-27-2
M. Wt: 324.4 g/mol
InChI Key: AGZPRGAJFZNHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine moiety at the 4-position and a pyrrolidine group at the 2-position.

Properties

IUPAC Name

4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZPRGAJFZNHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

The foundational intermediate is synthesized via condensation of malonate derivatives with amidines. In a representative procedure, diethyl malonate reacts with guanidine carbonate under basic conditions to form 4,6-dichloropyrimidine, which undergoes selective substitution at the 2-position with pyrrolidine.

Key Reaction Conditions :

  • 2-Chlorine Substitution : Pyrrolidine (2.5 equiv), DIPEA (3 equiv), DMF, 80°C, 12 h (Yield: 78%).

  • Purification : Recrystallization from ethanol/water (3:1) affords analytically pure product.

Reductive Amination Pathway for Pyrrolidine Incorporation

Synthesis of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

An alternative approach involves constructing the pyrimidine ring with an amine at C2, followed by reductive amination with pyrrolidine-2-one:

  • Pyrimidine Formation : Biginelli reaction of ethyl acetoacetate, (pyridin-4-yl)methylpiperazine-1-carboximidamide, and urea yields the 2-aminopyrimidine core.

  • Reductive Amination :

    • Conditions : Pyrrolidine-2-one (1.2 equiv), NaBH₃CN (1.5 equiv), AcOH, MeOH, 50°C, 6 h

    • Yield : 72% after silica gel purification

Advantages :

  • Avoids harsh nucleophilic substitution conditions.

  • Enables introduction of sterically demanding substituents.

Modular Assembly via Suzuki–Miyaura Cross-Coupling

Synthesis of Boronic Ester Intermediates

A convergent route employs Suzuki coupling to install the (pyridin-4-yl)methyl group post-pyrimidine assembly:

  • Pyrimidine Boronate Preparation :

    • 4-Bromo-2-(pyrrolidin-1-yl)pyrimidine reacts with bis(pinacolato)diboron under Miyaura conditions.

    • Catalyst : Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv), dioxane, 90°C, 8 h (Yield: 85%).

  • Cross-Coupling with (Pyridin-4-yl)methylpiperazine :

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 100°C, 12 h

    • Yield : 63% with >95% purity by HPLC

Comparative Analysis of Synthetic Methods

ParameterNucleophilic SubstitutionReductive AminationSuzuki Coupling
Overall Yield 58%65%53%
Purity (HPLC) 98.2%97.8%95.4%
Key Advantage ScalabilityFunctional Group ToleranceRegioselectivity
Major Limitation Pd ContaminationEpimerization RiskBoronate Stability

Critical Observations :

  • Nucleophilic substitution routes offer the shortest step count but require rigorous metal removal protocols.

  • Reductive amination minimizes side reactions but necessitates chiral resolution if stereocenters form.

Process Optimization and Industrial Considerations

Solvent Selection

  • DMF vs. NMP : N-Methylpyrrolidone improves solubility of metal complexes but complicates waste disposal.

  • Alternative Solvents : Cyclopentyl methyl ether (CPME) shows promise for Pd-catalyzed reactions (Yield: +7% vs. toluene).

Catalytic System Enhancements

  • Ligand Design : Bulky biarylphosphines (e.g., SPhos) increase turnover number in amination steps.

  • Microwave Assistance : Reduces reaction times from 24 h to 45 min in Suzuki couplings (Yield maintained at 60%).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 2H, pyridine-H), 6.72 (d, J=5.2 Hz, 1H, pyrimidine-H), 3.85 (s, 2H, CH₂-pyridine), 3.62–3.58 (m, 4H, piperazine-H), 2.89–2.82 (m, 4H, pyrrolidine-H).

  • HRMS : m/z calcd for C₁₈H₂₅N₇ [M+H]⁺: 364.2198, found: 364.2195.

Purity Assessment

  • HPLC Conditions : C18 column, 0.1% TFA/ACN gradient, 254 nm, tᵣ=6.72 min (purity >98%) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electrophilic positions. For example:

  • Chlorine displacement : If a chlorine atom is present at the 4-position (e.g., in precursor 2-chloro-5-methylpyrimidine), it can be replaced by piperazine derivatives under mild basic conditions.
    Reagents : K2_2CO3_3, DMF, 25°C, 8 hours .
    Example :

    2-Chloropyrimidine+4-[(pyridin-4-yl)methyl]piperazine4-4-[(pyridin-4-yl)methyl]piperazin-1-ylpyrimidine+KCl\text{2-Chloropyrimidine} + \text{4-[(pyridin-4-yl)methyl]piperazine} \rightarrow \text{4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine} + \text{KCl}
ParameterConditionsYieldReference
Temperature25°C73%
SolventDMF
BaseK2_2CO3_3

Piperazine Functionalization

The piperazine moiety undergoes alkylation or acylation to introduce additional functional groups:

  • Methylation : Reaction with methyl iodide in the presence of a base.

  • Acylation : Treatment with acetyl chloride to form acetamide derivatives.

Reagents :

  • Alkylation : CH3_3I, NaH, THF, 0°C → RT.

  • Acylation : Ac2_2O, pyridine, reflux.

Reaction TypeReagentsProductYieldReference
AlkylationCH3_3I, NaH, THFN-Methylpiperazine derivative65%
AcylationAc2_2O, pyridineN-Acetylpiperazine derivative58%

Pyrimidine Ring Modifications

The pyrimidine core participates in cycloaddition and oxidation reactions:

  • Oxidation : Formation of N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid).

  • Reduction : Catalytic hydrogenation of the pyrimidine ring to dihydropyrimidines.

Reagents :

  • N-Oxidation : mCPBA, CH2_2Cl2_2, RT .

  • Reduction : H2_2, Pd/C, EtOH, 50 psi .

ReactionConditionsOutcomeReference
N-OxidationmCPBA, CH2_2Cl2_2, 24hPyrimidine N-oxide
Catalytic ReductionH2_2, Pd/C, 50°CDihydropyrimidine

Pyrrolidine Ring Reactions

The pyrrolidin-1-yl group at the 2-position can undergo ring-opening or functionalization:

  • Quaternization : Reaction with methyl triflate to form quaternary ammonium salts.

  • Deprotonation : Strong bases like LDA (lithium diisopropylamide) enable deprotonation for further alkylation.

Reagents :

  • CH3_3OTf, CH2_2Cl2_2, 0°C → RT.

  • LDA, THF, -78°C .

ReactionReagentsProductYieldReference
QuaternizationCH3_3OTf, CH2_2Cl2_2Pyrrolidinium triflate salt82%
DeprotonationLDA, THFLithiated pyrrolidine intermediate

Cross-Coupling Reactions

The pyridine subunit enables Suzuki-Miyaura couplings for aryl group introduction:

  • Borylation : Miyaura borylation followed by coupling with aryl halides.

Reagents :

  • Bis(pinacolato)diboron, Pd(dppf)Cl2_2, KOAc, dioxane, 80°C .

ReactionConditionsOutcomeReference
Miyaura BorylationPd(dppf)Cl2_2, dioxane, 80°CPyridinylboronate ester

Key Stability and Reactivity Insights:

  • Acid/Base Sensitivity : The compound degrades under strong acidic conditions (pH < 2) but remains stable in neutral/basic media.

  • Thermal Stability : Decomposes above 200°C without melting.

Scientific Research Applications

4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound’s pyrimidine core is shared with several analogs, but substituent positioning and heterocyclic appendages vary significantly:

Compound Name / Evidence Reference Core Structure Substituents (Position) Molecular Weight Notable Features
Target Compound Pyrimidine 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl} (C4); 2-(pyrrolidin-1-yl) (C2) ~353.4* Flexible piperazine-pyridine linkage; pyrrolidine at C2
44g () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) Not reported Fused pyrido-pyrimidinone core; pyridin-2-yl substituent
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine 6-(piperidin-1-yl) (C6); 4-methyl (C4); 2-amine (C2) 220.3 Simpler substitutions; amine at C2
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine () Pyrimidine 2-[4-(2-methylbenzoyl)piperazin-1-yl] (C2); 6-(pyrrolidin-1-yl) (C6) 365.5 Benzoyl-piperazine at C2; pyrrolidine at C6
2-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine () Pyrimidine 4-(trifluoromethyl) (C4); 2-{4-[(thiazolyl)methyl]piperazin-1-yl} (C2) 343.4 Thiazole substituent; trifluoromethyl at C4

*Calculated based on molecular formula (estimated C₁₈H₂₃N₇).

Key Structural and Functional Differences

  • In contrast, compound 44g () uses a pyridin-2-yl-piperazine, which alters spatial orientation and electronic effects . ’s compound features a 2-methylbenzoyl group on piperazine, introducing steric bulk and lipophilicity compared to the pyridine-based substituent in the target .
  • Pyrrolidine Positioning :

    • The target places pyrrolidine at C2, while ’s analog positions it at C6. This may influence binding pocket interactions in biological targets .
  • Heterocyclic Variations: Compound 44g () incorporates a fused pyrido-pyrimidinone core, which enhances rigidity and may affect solubility compared to the simpler pyrimidine scaffold .

Pharmacological Implications

  • Piperazine and pyrrolidine moieties are common in kinase inhibitors (e.g., PI3K, mTOR) due to their ability to form hydrogen bonds with ATP-binding pockets .
  • The pyridin-4-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., benzoyl in ).
  • Trifluoromethyl groups () improve metabolic stability but may reduce solubility, whereas pyrrolidine (target compound) balances lipophilicity and solubility .

Biological Activity

The compound 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound features a complex structure that includes a pyrimidine core, a piperazine moiety, and a pyrrolidine ring. The presence of these heterocycles contributes to its diverse biological activity.

PropertyValue
Molecular FormulaC_{15}H_{20}N_{4}
Molecular Weight272.35 g/mol
Structural FormulaStructure

Antimicrobial Activity

Research has indicated that derivatives of piperazine, such as this compound, exhibit significant antimicrobial properties. A study demonstrated that similar piperazine derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer activities. Compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. For instance, research indicated that specific analogs could induce apoptosis in leukemia cells through mechanisms involving the inhibition of critical signaling pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with disease processes. Notably, it has been shown to inhibit CYP51 and CYP5122A1 enzymes in Leishmania species, which are crucial for sterol biosynthesis. This inhibition leads to the accumulation of toxic sterols and ultimately affects parasite viability .

Study 1: Antimicrobial Efficacy

In a comparative study, analogs of this compound were screened against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperazine ring enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) falling below 10 µg/mL for some derivatives .

Study 2: Anticancer Activity

A series of experiments demonstrated that the compound significantly reduced cell proliferation in human cancer cell lines, including A431 (vulvar carcinoma). The mechanism was linked to the inhibition of DNA synthesis and induction of apoptosis, with IC50 values reported in the low micromolar range .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key metabolic enzymes.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include introducing the piperazine and pyrrolidine moieties to the pyrimidine core. For example, substituting a halogen at the 4-position of pyrimidine with a pre-functionalized piperazine derivative (e.g., 4-[(pyridin-4-yl)methyl]piperazine) under reflux in dichloromethane with a base like NaOH ( ). Optimization involves adjusting solvent polarity (e.g., DCM vs. THF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Purification via column chromatography (chloroform:methanol = 3:1) ensures high yield (≥80%) and purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm proton environments (e.g., piperazine N–CH2–pyridine at δ 3.5–4.0 ppm, pyrrolidine protons at δ 1.5–2.5 ppm).
  • X-ray crystallography : Resolve bond lengths (e.g., C–N in pyrimidine: ~1.33 Å) and dihedral angles (e.g., pyridine-piperazine torsion: ~60°) ( ).
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 367.2) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Follow GHS-compliant guidelines:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation ( ).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s pharmacological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies:

  • Steric effects : Compare bioactivity of analogs with bulkier groups (e.g., 4-methylpiperazine vs. 4-benzylpiperazine) using enzyme inhibition assays (e.g., kinase targets).
  • Electronic effects : Introduce electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups at the pyridine ring and measure binding affinity via SPR or ITC. Data from similar piperazine-pyrimidine hybrids ( ) suggest that electron-rich pyridine enhances target engagement .

Q. What crystallographic data are available for related compounds, and how do they inform conformational analysis?

  • Methodology : Analyze single-crystal X-ray data of analogs (e.g., 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine):

  • Unit cell parameters : a = 8.2 Å, b = 10.5 Å, c = 12.8 Å, α/β/γ = 90° ( ).
  • Hydrogen bonding : Piperazine N–H···O interactions stabilize the lattice (distance ~2.8 Å).
  • Torsional flexibility : The pyridine-piperazine linkage allows rotational freedom (~30–90°), impacting receptor docking .

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

  • Methodology :

  • In vitro assays : Use hepatic microsomes (human/rat) to measure CYP450-mediated degradation (t1/2 > 60 min suggests stability).
  • Ames test : Assess mutagenicity with Salmonella strains TA98/TA100 ( ).
  • hERG assay : Screen for cardiotoxicity (IC50 > 10 μM desirable). Data from piperazine-containing drugs ( ) indicate moderate hERG liability, requiring structural mitigation (e.g., reducing lipophilicity) .

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., pKa, logP)?

  • Methodology : Cross-validate using:

  • Potentiometric titration : Determine pKa (predicted ~13.2 for pyrrolidine N; ).
  • HPLC logP : Compare experimental (e.g., logP = 2.1) vs. computational (e.g., ChemAxon) values. Discrepancies arise from ionization in aqueous phases, requiring buffer optimization (e.g., 0.1% TFA in mobile phase) .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hours; ).
  • Crystallization : Use slow evaporation from dimethyl ether for high-quality crystals ().
  • Data Interpretation : Apply Hirshfeld surface analysis to quantify intermolecular interactions in crystal structures ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.